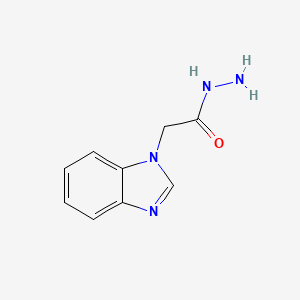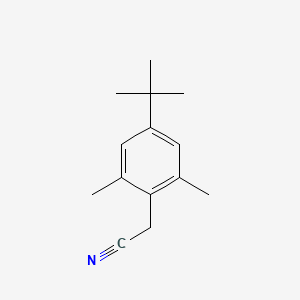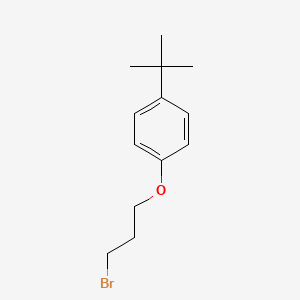
1-(3-Bromopropoxy)-4-tert-butylbenzene
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a symmetrical pillar 5arene derivative containing ten quinoline groups was prepared using a classical “click” reaction realized with copper (II) sulfate catalysis . In another study, 1-(3-Bromopropoxy)-4-methoxy-benzene was synthesized by treating ω-bromoalkyl C-glycosides derived from l-rhamnal with a tetrabutylammonium salt of genistein .Scientific Research Applications
Application 1: Solubility Study
- Summary of Application: The solubility of 1-(3-Bromopropoxy)-4-chlorobenzene, a similar compound to 1-(3-Bromopropoxy)-4-tert-butylbenzene, was studied in aqueous ethanol mixtures within the temperature range of (273.15–303.15) K .
- Methods of Application: A laser monitoring system was used to measure the solubilities of 1-(3-bromopropoxy)-4-chlorobenzene in the aqueous ethanol mixtures . The solubility data were regressed by the Buchowski–Ksiazaczak λh and the modified Apelblat models .
- Results or Outcomes: The solubilities of 1-(3-bromopropoxy)-4-chlorobenzene in the aqueous ethanol mixtures increase with increasing temperature . The calculated solubilities showed good agreement with the experimental data .
Application 2: Synthesis of Chalcone Derivatives
- Summary of Application: A series of chalcone derivatives were synthesized, including (E)-1-(2-(3-bromopropoxy)phenyl)-3-phenylprop-2-en-1-one .
- Methods of Application: The chalcone derivatives were synthesized and characterized by 1H NMR, HRMS . The crystalline structures of some compounds were further characterized by X-ray crystal diffraction .
- Results or Outcomes: Two of the synthesized compounds showed inhibitory activity on α-glucosidase, while two other compounds increased the activity of α-glucosidase .
Application 3: Intermediate for Omoconazole Nitrate
- Summary of Application: 1-(3-Bromopropoxy)-4-chlorobenzene, a compound similar to 1-(3-Bromopropoxy)-4-tert-butylbenzene, is used as an intermediate in the manufacture of omoconazole nitrate .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
Application 4: Unknown Applications
- Summary of Application: 1-(3-Bromopropoxy)-3-tert-butylbenzene and 1-(3-Bromopropoxy)-2,4,5-trimethylbenzene are listed in chemical catalogs, suggesting they may have applications in research or industry. However, the specific applications are not detailed in the sources .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the sources .
- Results or Outcomes: The specific results or outcomes were not detailed in the sources .
Application 5: Intermediate for Various Compounds
- Summary of Application: 1-(3-Bromopropoxy)-2,4,5-trimethylbenzene, a compound similar to 1-(3-Bromopropoxy)-4-tert-butylbenzene, is listed in chemical catalogs . This suggests that it may be used as an intermediate in the synthesis of various organic compounds .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
Application 6: Intermediate for Omoconazole Nitrate
- Summary of Application: 1-(3-Bromopropoxy)-4-chlorobenzene is an important intermediate for the manufacture of omoconazole nitrate , a broad-spectrum antifungal agent with strong antifungal activity .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
1-(3-bromopropoxy)-4-tert-butylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO/c1-13(2,3)11-5-7-12(8-6-11)15-10-4-9-14/h5-8H,4,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMBGLLJDBJDQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364628 | |
| Record name | 1-(3-Bromopropoxy)-4-tert-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropoxy)-4-tert-butylbenzene | |
CAS RN |
3245-63-4 | |
| Record name | 1-(3-Bromopropoxy)-4-tert-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



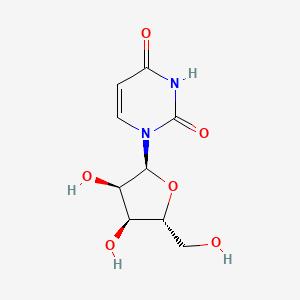
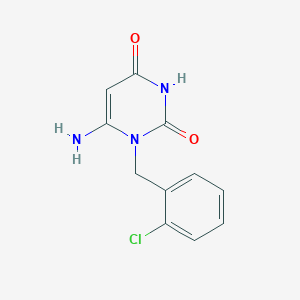
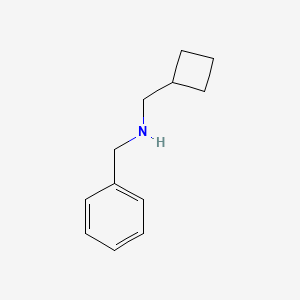
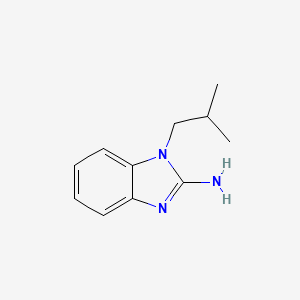
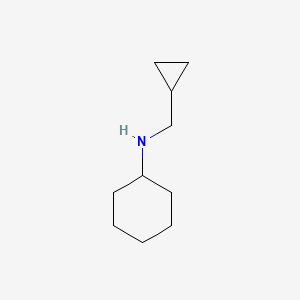
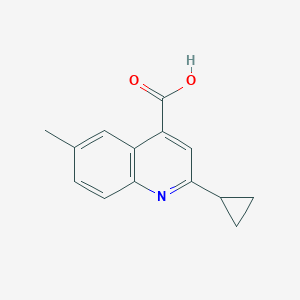
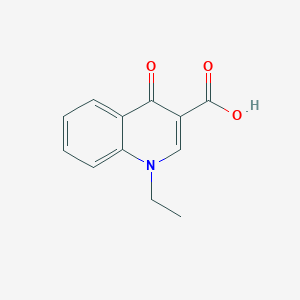
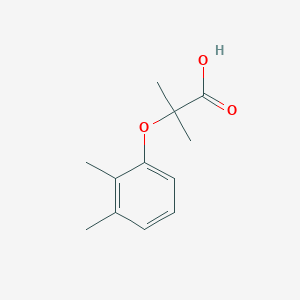
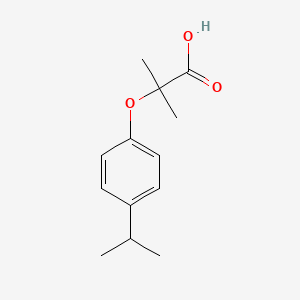
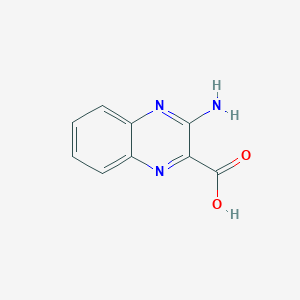
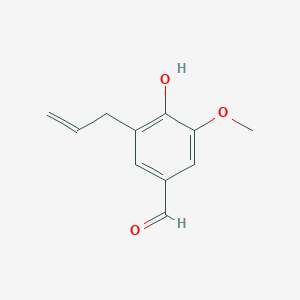
![5-amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1270945.png)
